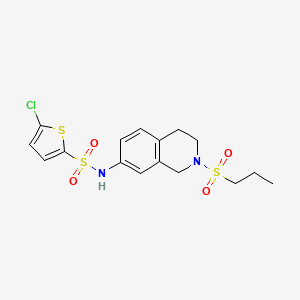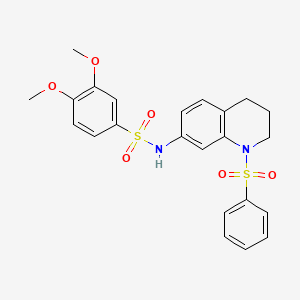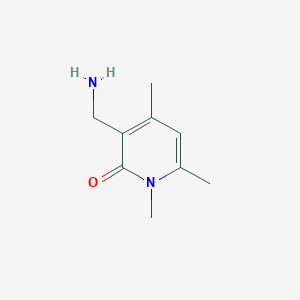![molecular formula C20H23N3O B3006568 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-07-8](/img/structure/B3006568.png)
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide: is a synthetic organic compound that features a complex structure combining an imidazo[1,2-a]pyridine moiety with a phenylbutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine and an appropriate α-bromoketone.
Condensation Reaction: The key step involves a condensation reaction between 2-aminopyridine and the α-bromoketone under microwave irradiation, which is solvent- and catalyst-free. This method is efficient, environmentally friendly, and yields high purity products.
Final Assembly: The resulting intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology:
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and developing new drugs.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazo[1,2-a]pyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The phenylbutanamide group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Phenylbutanamide Derivatives: Compounds with similar structural frameworks used in various therapeutic areas.
Uniqueness:
Structural Complexity: The combination of imidazo[1,2-a]pyridine and phenylbutanamide in a single molecule is unique, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-18(16-7-5-4-6-8-16)20(24)21-11-9-17-14-23-12-10-15(2)13-19(23)22-17/h4-8,10,12-14,18H,3,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWNKYCSTRTYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
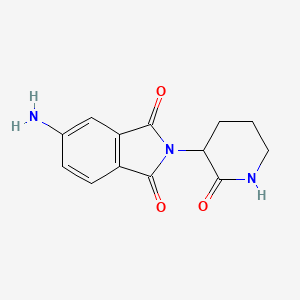

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)
![3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)
![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)
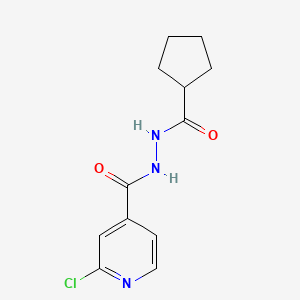
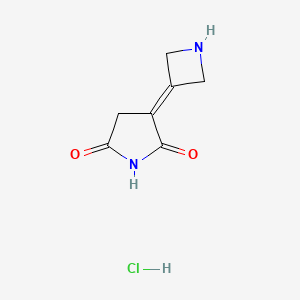
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
